1-((4-Chlorophenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine
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Overview
Description
1-((4-Chlorophenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is a complex organic compound that features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and a prop-2-yn-1-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine typically involves a multi-step process. One common route includes the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction proceeds through a domino annulation mechanism, resulting in the formation of the desired piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorophenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the prop-2-yn-1-yloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the piperidine ring or the prop-2-yn-1-yloxy group.
Scientific Research Applications
1-((4-Chlorophenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The prop-2-yn-1-yloxy group may also play a role in the compound’s activity by facilitating its binding to target molecules. The exact pathways and targets involved are still under investigation, but the compound’s structure suggests it could modulate biological processes through these interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)ethyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine: This compound shares a similar structural motif with the presence of a 4-chlorophenyl group and a prop-2-yn-1-yloxy group.
Epoxide-fused 2-methylenepyrrolidines: These compounds are formed through similar synthetic routes and share some structural similarities.
Uniqueness
1-((4-Chlorophenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-(prop-2-ynoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S/c1-2-10-20-12-13-4-3-9-17(11-13)21(18,19)15-7-5-14(16)6-8-15/h1,5-8,13H,3-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXNMEMQLFXDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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